(R)-KT109

Description

Properties

IUPAC Name |

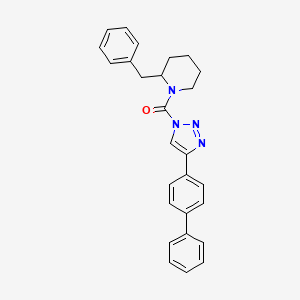

(2-benzylpiperidin-1-yl)-[4-(4-phenylphenyl)triazol-1-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H26N4O/c32-27(30-18-8-7-13-25(30)19-21-9-3-1-4-10-21)31-20-26(28-29-31)24-16-14-23(15-17-24)22-11-5-2-6-12-22/h1-6,9-12,14-17,20,25H,7-8,13,18-19H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKJMWHULJIOKPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(C1)CC2=CC=CC=C2)C(=O)N3C=C(N=N3)C4=CC=C(C=C4)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H26N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Synthesis and Purification of (R)-KT109

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-KT109 is the (R)-enantiomer of KT109, a potent and selective inhibitor of diacylglycerol lipase β (DAGLβ). With a CAS number of 2055172-60-4 and the chemical formula C₂₇H₂₆N₄O, its systematic IUPAC name is (4-[1,1'-biphenyl]-4-yl-1H-1,2,3-triazol-1-yl)[(2R)-2-(phenylmethyl)-1-piperidinyl]-methanone[1]. As a crucial tool for studying the endocannabinoid system, this compound's precise synthesis and purification are paramount for accurate and reproducible research. This guide provides a comprehensive overview of the chemical synthesis and purification of this compound, including detailed experimental protocols, quantitative data, and visualizations of the synthetic workflow and relevant biological pathways.

Chemical Synthesis Overview

The synthesis of this compound is a multi-step process that involves the preparation of two key precursors: (R)-2-benzylpiperidine and 4-(biphenyl-4-yl)-1H-1,2,3-triazole . These intermediates are then coupled to yield the final product. The overall synthetic strategy relies on establishing the desired stereochemistry in the piperidine ring early in the synthesis and then constructing the triazole moiety, followed by the final amide bond formation.

Diagram of the Synthetic Workflow

References

(R)-KT109 and Diacylglycerol Lipase Beta (DAGLβ): A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mechanism of action of (R)-KT109, a potent and selective inhibitor of diacylglycerol lipase beta (DAGLβ). The content herein is curated for professionals in the fields of biochemistry, pharmacology, and drug development, offering a comprehensive resource on the inhibitor's function, the experimental methodologies used for its characterization, and its impact on relevant signaling pathways.

Introduction to DAGLβ and its Role in Endocannabinoid Signaling

Diacylglycerol lipase beta (DAGLβ) is a serine hydrolase that plays a crucial role in the endocannabinoid system.[1][2] It is one of the two isoforms of diacylglycerol lipase, with DAGLα being the other. These enzymes are primarily responsible for the biosynthesis of the endocannabinoid 2-arachidonoylglycerol (2-AG) through the hydrolysis of diacylglycerol (DAG).[1][2] 2-AG is the most abundant endocannabinoid in the body and acts as a signaling molecule by activating the cannabinoid receptors CB1 and CB2.[1] This signaling pathway is implicated in a wide array of physiological processes, including neuroinflammation, pain perception, and immune responses.[1][2] DAGLβ is particularly abundant in immune cells such as macrophages and microglia, where it contributes to proinflammatory signaling.[1][2]

This compound: A Potent and Selective DAGLβ Inhibitor

This compound is the (R)-enantiomer of KT109, a triazole urea-based compound identified as a potent and selective inhibitor of DAGLβ.[3] Its high affinity and selectivity make it a valuable chemical probe for studying the physiological and pathological roles of DAGLβ.

Quantitative Inhibitory Activity

The inhibitory potency of this compound and its racemic form, KT109, against DAGLβ and other related enzymes has been quantified in various studies. The data presented below summarizes these findings.

| Compound | Target Enzyme | IC50 Value | Cell/System | Assay Type | Reference |

| This compound | DAGLβ | 0.79 nM | Recombinant Enzyme | Not Specified | [3] |

| DAGLα | 25.12 nM | 1-stearoyl-2-arachidonoyl-sn-glycerol hydrolysis | Not Specified | [3] | |

| ABHD6 | 2.51 nM | Not Specified | Not Specified | [3] | |

| KT109 | DAGLβ | 42 nM | Recombinant Enzyme | Competitive ABPP | [4][5] |

| DAGLβ | 82 nM | Recombinant Enzyme | LC-MS Substrate Assay | [4] | |

| DAGLβ | 14 nM | Neuro2A cells | Competitive ABPP | [4] | |

| DAGLα | ~2.5 µM | Recombinant Enzyme | Competitive ABPP | [5] | |

| ABHD6 | ~1 nM | Neuro2A cells | Competitive ABPP | [4] | |

| PLA2G7 | 1 µM | Recombinant Enzyme | Competitive ABPP | [4][5] | |

| FAAH | Negligible | Mouse brain proteome | Competitive ABPP | [4][5] | |

| MGLL | Negligible | Mouse brain proteome | Competitive ABPP | [4][5] | |

| ABHD11 | Negligible | Recombinant Enzyme | Competitive ABPP | [4][5] |

Mechanism of Action of this compound on DAGLβ

The primary mechanism of action of this compound is the direct inhibition of the enzymatic activity of DAGLβ. By binding to the active site of DAGLβ, this compound prevents the hydrolysis of DAG into 2-AG and a free fatty acid, typically arachidonic acid.[6] This leads to a significant reduction in the cellular levels of 2-AG and its downstream metabolites, including prostaglandins, which are key mediators of inflammation and pain.[4][6]

Signaling Pathway Modulation

The inhibition of DAGLβ by this compound has profound effects on intracellular signaling cascades, primarily by attenuating the production of pro-inflammatory lipids.

Experimental Protocols

The characterization of this compound's mechanism of action relies on a suite of biochemical and cell-based assays. Below are detailed methodologies for key experiments.

Competitive Activity-Based Protein Profiling (ABPP)

This technique is used to assess the potency and selectivity of inhibitors against a class of enzymes in a complex biological sample.

Objective: To determine the IC50 value of this compound for DAGLβ and its selectivity against other serine hydrolases.

Materials:

-

This compound

-

Broad-spectrum serine hydrolase activity-based probe (e.g., fluorophosphonate-rhodamine, FP-Rh) or a tailored probe for DAGLs (e.g., HT-01)

-

Cell lysates or membrane preparations from cells overexpressing DAGLβ (e.g., HEK293T cells) or from tissues of interest (e.g., mouse brain)

-

SDS-PAGE gels

-

Fluorescence gel scanner

Procedure:

-

Proteome Preparation: Prepare cell or tissue lysates in a suitable buffer (e.g., Tris-HCl with protease inhibitors).

-

Inhibitor Incubation: Pre-incubate aliquots of the proteome with varying concentrations of this compound for a specified time (e.g., 30 minutes) at a controlled temperature (e.g., 37°C).

-

Probe Labeling: Add the activity-based probe to the inhibitor-treated proteomes and incubate for a further period (e.g., 30 minutes) to allow for labeling of the active enzymes.

-

SDS-PAGE: Quench the labeling reaction by adding SDS-PAGE loading buffer and resolve the proteins on a polyacrylamide gel.

-

Fluorescence Scanning: Visualize the labeled enzymes by scanning the gel on a fluorescence scanner.

-

Data Analysis: Quantify the fluorescence intensity of the band corresponding to DAGLβ. The reduction in fluorescence intensity in the presence of this compound is indicative of inhibition. Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

LC-MS Based Substrate Assay

This assay directly measures the enzymatic activity of DAGLβ by quantifying the formation of its product, 2-AG, from a diacylglycerol substrate.

Objective: To determine the inhibitory effect of this compound on the catalytic activity of DAGLβ.

Materials:

-

This compound

-

DAGLβ substrate (e.g., 1-stearoyl-2-arachidonoyl-sn-glycerol, SAG)

-

Recombinant DAGLβ or cell lysates containing DAGLβ

-

Reaction buffer

-

Quenching solvent (e.g., cold methanol)

-

Internal standard for 2-AG

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

-

Enzyme Reaction: In a reaction tube, combine the reaction buffer, DAGLβ enzyme source, and varying concentrations of this compound.

-

Initiate Reaction: Add the DAGLβ substrate to initiate the enzymatic reaction. Incubate at a controlled temperature (e.g., 37°C) for a specific time.

-

Quench Reaction: Stop the reaction by adding a cold quenching solvent containing the internal standard.

-

Sample Preparation: Process the samples for LC-MS/MS analysis, which may include protein precipitation and lipid extraction.

-

LC-MS/MS Analysis: Quantify the amount of 2-AG produced in each reaction using a validated LC-MS/MS method.

-

Data Analysis: Calculate the percentage of DAGLβ activity at each concentration of this compound relative to a vehicle control. Determine the IC50 value from the dose-response curve.

Macrophage Inflammatory Assay (LPS-stimulated TNF-α Secretion)

This cell-based assay is used to evaluate the anti-inflammatory effects of this compound in a physiologically relevant context.

Objective: To assess the ability of this compound to suppress the production of the pro-inflammatory cytokine TNF-α in macrophages.

Materials:

-

This compound

-

Macrophage cell line (e.g., RAW 264.7) or primary macrophages

-

Lipopolysaccharide (LPS)

-

Cell culture medium and supplements

-

ELISA kit for TNF-α

Procedure:

-

Cell Culture: Culture macrophages in appropriate conditions.

-

Inhibitor Treatment: Pre-treat the macrophages with different concentrations of this compound for a specified duration (e.g., 1-2 hours).

-

LPS Stimulation: Stimulate the cells with LPS (e.g., 100 ng/mL) to induce an inflammatory response.

-

Incubation: Incubate the cells for a period sufficient to allow for TNF-α production and secretion (e.g., 4-24 hours).

-

Supernatant Collection: Collect the cell culture supernatant.

-

TNF-α Quantification: Measure the concentration of TNF-α in the supernatant using an ELISA kit according to the manufacturer's instructions.

-

Data Analysis: Plot the TNF-α concentration against the concentration of this compound to determine its inhibitory effect on cytokine release.

Experimental Workflow and Logical Relationships

The investigation of this compound's mechanism of action follows a logical progression from in vitro characterization to cellular and in vivo validation.

Conclusion

This compound is a highly potent and selective inhibitor of DAGLβ. Its mechanism of action involves the direct blockade of 2-AG synthesis, leading to a reduction in pro-inflammatory lipid mediators. This activity translates into anti-inflammatory and antinociceptive effects in cellular and preclinical models. The experimental protocols outlined in this guide provide a framework for the continued investigation of DAGLβ inhibitors and their therapeutic potential. The combination of in vitro biochemical assays and cell-based functional assays is crucial for a comprehensive understanding of the mechanism of action of such compounds.

References

- 1. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 2. DAGLβ Inhibition Perturbs a Lipid Network Involved in Macrophage Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Inhibition of DAGLβ as a therapeutic target for pain in sickle cell disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nrel.primo.exlibrisgroup.com [nrel.primo.exlibrisgroup.com]

- 6. academic.oup.com [academic.oup.com]

The Discovery and Initial Characterization of (R)-KT109: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-KT109 is a potent and selective inhibitor of diacylglycerol lipase-β (DAGLβ), a key enzyme in the biosynthesis of the endocannabinoid 2-arachidonoylglycerol (2-AG). This document provides a comprehensive technical overview of the discovery, synthesis, and initial characterization of this compound. It details the quantitative data supporting its potency and selectivity, the experimental protocols for its evaluation, and visual representations of its mechanism of action and the workflows used in its study. This information is intended to serve as a foundational resource for researchers in the fields of endocannabinoid signaling, inflammation, and pain modulation.

Introduction

The endocannabinoid system, and specifically the signaling molecule 2-arachidonoylglycerol (2-AG), plays a crucial role in a variety of physiological processes, including neurotransmission, inflammation, and pain perception. The production of 2-AG is primarily catalyzed by two diacylglycerol lipase enzymes, DAGLα and DAGLβ. While DAGLα is predominantly expressed in the nervous system, DAGLβ is highly expressed in immune cells such as macrophages.[1][] This differential expression pattern makes DAGLβ an attractive therapeutic target for inflammatory and pain-related disorders, as its inhibition could offer a peripherally-restricted mechanism of action with a reduced risk of central nervous system side effects.[1]

This compound emerged from a medicinal chemistry effort to develop potent and selective inhibitors of DAGLβ.[3] It belongs to a class of piperidinyl-1,2,4-triazole urea compounds designed to irreversibly carbamoylate the active site serine of the enzyme.[4] This whitepaper summarizes the initial discovery and characterization of this compound, presenting its key pharmacological data and the methodologies used for its assessment.

Quantitative Data

The following tables summarize the key quantitative data for this compound, including its in vitro and in situ potency, selectivity against other serine hydrolases, and its effects on key lipid signaling molecules.

Table 1: In Vitro and In Situ Potency of this compound against DAGLβ

| Assay Type | System | IC |

| Competitive Activity-Based Protein Profiling (ABPP) | Recombinant murine DAGLβ | 42 nM[3] |

| LC-MS Substrate Assay | Recombinant murine DAGLβ | 82 nM[5] |

| Competitive ABPP (in situ) | Neuro2A cells | 14 nM[3] |

| Competitive ABPP (in situ) | PC3 cells | 0.58 µM[6] |

Table 2: Selectivity Profile of this compound against Other Serine Hydrolases

| Enzyme | IC |

| DAGLα | ~2.5 µM (~60-fold selectivity vs. DAGLβ)[3][6] |

| Fatty Acid Amide Hydrolase (FAAH) | Negligible activity[3] |

| Monoacylglycerol Lipase (MGLL) | Negligible activity[3][5] |

| α/β-Hydrolase Domain-containing 6 (ABHD6) | Inhibited[1][3] |

| α/β-Hydrolase Domain-containing 11 (ABHD11) | Negligible activity[3][5] |

| Phospholipase A2 Group VII (PLA2G7) | 1 µM[3][6] |

| Cytosolic Phospholipase A2 (cPLA2) | Negligible activity[3][5] |

Table 3: In Vivo Effects of this compound on Lipid Signaling Molecules in Mouse Peritoneal Macrophages

| Lipid Molecule | Effect (following 5 mg/kg i.p. administration) |

| 2-Arachidonoylglycerol (2-AG) | Marked decrease[3] |

| sn-1-stearoyl-2-arachidonoylglycerol (SAG) | Significant increase[3] |

| Arachidonic Acid (AA) | Reduction[3] |

| Prostaglandin E2 (PGE2) | Reduction[3] |

| Prostaglandin D2 (PGD2) | Reduction[3] |

Table 4: In Vivo Efficacy of this compound in a Mouse Model of Inflammatory Pain (LPS-induced allodynia)

| Dose (i.p.) | Effect on Mechanical Allodynia |

| 1.6 - 40 mg/kg | Dose-dependent reversal of allodynia[1] |

| 40 mg/kg | Complete reversal of allodynia[1] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound, a (2-substituted)-piperidyl-1,2,3-triazole urea, is achieved through a multi-step process. A general synthetic scheme involves the copper-catalyzed azide-alkyne cycloaddition reaction to form the 4-substituted-triazole ring, which is then coupled to the appropriate (R)-2-phenylpiperidine derivative.[4][7]

Detailed step-by-step synthesis protocols, including reaction conditions, purification methods, and characterization data (NMR, HRMS), are typically found in the supplementary information of the primary research publication by Hsu et al. (2012) in Nature Chemical Biology.

Competitive Activity-Based Protein Profiling (ABPP)

Competitive ABPP is utilized to determine the potency and selectivity of this compound against DAGLβ and other serine hydrolases.[3]

-

Proteome Preparation: Mouse brain membrane proteomes or lysates from HEK293T cells overexpressing the target enzyme are prepared.

-

Inhibitor Incubation: Proteomes are pre-incubated with varying concentrations of this compound for 30 minutes at 37°C.

-

Probe Labeling: A broad-spectrum serine hydrolase activity-based probe, such as fluorophosphonate-rhodamine (FP-Rh) or a tailored DAGL probe like HT-01, is added at a final concentration of 1 µM and incubated for another 30 minutes at 37°C.[3][7]

-

SDS-PAGE Analysis: The reaction is quenched with SDS-PAGE loading buffer, and proteins are separated by electrophoresis.

-

Visualization and Quantification: The gel is scanned using a fluorescence scanner. The intensity of the band corresponding to the target enzyme is quantified, and IC values are calculated by plotting the percentage of inhibition against the inhibitor concentration.

In Vivo Inflammatory Pain Model (LPS-induced Allodynia)

This model is used to assess the efficacy of this compound in reducing inflammatory pain.[1]

-

Animal Model: Male C57BL/6J mice are used.

-

Induction of Allodynia: A subcutaneous injection of lipopolysaccharide (LPS) into the plantar surface of the hind paw is administered to induce mechanical allodynia.

-

Drug Administration: this compound is formulated in a vehicle (e.g., a mixture of DMSO, Tween 80, and saline) and administered via intraperitoneal (i.p.) injection at various doses.[8]

-

Behavioral Testing: Mechanical allodynia is assessed using von Frey filaments at different time points after drug administration. The paw withdrawal threshold is determined.

-

Data Analysis: The dose-dependent effects of this compound on the paw withdrawal threshold are analyzed using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to determine significance.

Visualizations

Signaling Pathway of DAGLβ Inhibition by this compound

Caption: Inhibition of DAGLβ by this compound blocks the production of 2-AG and downstream pro-inflammatory prostaglandins.

Experimental Workflow for Competitive ABPP

Caption: Workflow for determining inhibitor potency using competitive activity-based protein profiling (ABPP).

Logical Relationship in the Discovery of this compound

Caption: The logical progression from identifying a therapeutic need to the discovery and characterization of this compound.

Conclusion

This compound represents a significant advancement in the development of selective chemical probes for studying the function of DAGLβ. Its high potency, selectivity over DAGLα, and demonstrated in vivo efficacy in preclinical models of inflammatory pain underscore its potential as both a valuable research tool and a lead compound for the development of novel anti-inflammatory and analgesic therapeutics. The data and methodologies presented in this whitepaper provide a solid foundation for further investigation into the therapeutic applications of DAGLβ inhibition.

References

- 1. Diacylglycerol lipase β inhibition reverses nociceptive behaviour in mouse models of inflammatory and neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. DAGLβ Inhibition Perturbs a Lipid Network Involved in Macrophage Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development and Optimization of Piperidyl-1,2,3-Triazole Ureas as Selective Chemical Probes of Endocannabinoid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Discovery and Optimization of Piperidyl-1,2,3-Triazole Ureas as Potent, Selective, and In Vivo-Active Inhibitors of Alpha/Beta-Hydrolase Domain Containing 6 (ABHD6) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibition of DAGLβ as a therapeutic target for pain in sickle cell disease - PMC [pmc.ncbi.nlm.nih.gov]

(R)-KT109: A Technical Guide to its Enzymatic Activity and IC50 Determination

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the enzymatic activity of (R)-KT109, a potent and selective inhibitor of diacylglycerol lipase-β (DAGLβ). It includes detailed methodologies for assessing its inhibitory effects and determining its half-maximal inhibitory concentration (IC50), crucial parameters for its characterization in drug discovery and development.

Introduction to this compound

This compound is a small molecule inhibitor that has demonstrated high potency and selectivity for DAGLβ, an enzyme responsible for the biosynthesis of the endocannabinoid 2-arachidonoylglycerol (2-AG).[1][2] By inhibiting DAGLβ, this compound effectively reduces the levels of 2-AG and its downstream metabolites, such as arachidonic acid and pro-inflammatory eicosanoids.[1][2] This mechanism of action makes this compound a valuable tool for studying the role of the endocannabinoid system in various physiological and pathological processes, particularly in the context of inflammation and pain.[3][4][5]

Quantitative Data Summary

The inhibitory activity of this compound against various enzymes has been quantitatively assessed, highlighting its potency and selectivity for DAGLβ. The data is summarized in the tables below.

Table 1: In Vitro Inhibitory Activity of this compound

| Target Enzyme | IC50 Value | Notes |

| Diacylglycerol Lipase β (DAGLβ) | 42 nM | Potent inhibition of the primary target.[1] |

| Phospholipase A2 Group VII (PLA2G7) | 1 µM | Moderate inhibitory activity.[1] |

| Diacylglycerol Lipase α (DAGLα) | ~2.5 µM | Approximately 60-fold selectivity for DAGLβ over DAGLα.[1] |

| Fatty Acid Amide Hydrolase (FAAH) | Negligible Activity | Demonstrates high selectivity.[1] |

| Monoglyceride Lipase (MGLL) | Negligible Activity | Demonstrates high selectivity.[1] |

| α/β-hydrolase domain containing 11 (ABHD11) | Negligible Activity | Demonstrates high selectivity.[1] |

| Cytosolic Phospholipase A2 (cPLA2) | Negligible Activity | Demonstrates high selectivity.[1] |

Table 2: In Situ Inhibitory Activity of KT109 (racemic mixture) in Neuro2A cells

| Target Enzyme | IC50 Value | Method |

| Diacylglycerol Lipase β (DAGLβ) | 14 nM | Competitive Activity-Based Protein Profiling (ABPP).[6] |

Experimental Protocols

This section details the methodologies for determining the enzymatic activity and IC50 of this compound. The primary methods employed are a competitive activity-based protein profiling (ABPP) assay for in situ analysis and a substrate-based assay for in vitro characterization.

Competitive Activity-Based Protein Profiling (ABPP) for In Situ IC50 Determination

This method allows for the assessment of inhibitor potency within a complex biological system, such as cultured cells, providing a more physiologically relevant measure of activity.[7][8][9][10][11]

Objective: To determine the concentration of this compound required to inhibit 50% of DAGLβ activity in living cells.

Materials:

-

Cell line expressing DAGLβ (e.g., Neuro2A cells)

-

This compound stock solution (in DMSO)

-

Activity-based probe (ABP) specific for serine hydrolases (e.g., HT-01)

-

Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

SDS-PAGE gels and electrophoresis apparatus

-

Fluorescence gel scanner

-

Microplate reader for protein quantification (e.g., BCA assay)

Procedure:

-

Cell Culture and Treatment: Plate DAGLβ-expressing cells at an appropriate density and allow them to adhere overnight. Treat the cells with a serial dilution of this compound (e.g., ranging from 0.1 nM to 10 µM) for a specified period (e.g., 4 hours) at 37°C. Include a vehicle control (DMSO).

-

Cell Lysis: After incubation, wash the cells with cold PBS and lyse them using a suitable lysis buffer.

-

Protein Quantification: Determine the protein concentration of each cell lysate using a standard protein assay.

-

Activity-Based Probe Labeling: Incubate a standardized amount of protein from each lysate with a serine hydrolase-specific activity-based probe (e.g., 1 µM HT-01) for a defined time (e.g., 30 minutes) at room temperature. The ABP will covalently label the active site of serine hydrolases, including DAGLβ.

-

SDS-PAGE and Fluorescence Scanning: Quench the labeling reaction by adding SDS-PAGE loading buffer. Separate the proteins by SDS-PAGE. Visualize the labeled enzymes using a fluorescence gel scanner. The intensity of the fluorescent band corresponding to DAGLβ will be inversely proportional to the inhibitory activity of this compound.

-

Data Analysis: Quantify the fluorescence intensity of the DAGLβ band for each inhibitor concentration. Normalize the data to the vehicle control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

In Vitro Substrate-Based Enzymatic Assay for IC50 Determination

This assay measures the direct inhibition of purified or recombinant DAGLβ enzyme activity using a synthetic substrate.

Objective: To determine the concentration of this compound that inhibits 50% of the enzymatic activity of isolated DAGLβ.

Materials:

-

Purified or recombinant DAGLβ enzyme

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

DAGLβ substrate (e.g., a fluorogenic substrate like EnzChek® Lipase Substrate or a radiolabeled substrate like 1-oleoyl[1-14C]-2-arachidonoylglycerol)[12]

-

This compound stock solution (in DMSO)

-

96-well microplates (black plates for fluorescence assays)

-

Microplate reader (fluorescence or scintillation counter)

Procedure:

-

Enzyme and Inhibitor Pre-incubation: In a microplate well, add the assay buffer, this compound at various concentrations (serial dilution), and the DAGLβ enzyme. Include a vehicle control (DMSO) and a no-enzyme control. Pre-incubate for a specific time (e.g., 30 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.

-

Initiation of Reaction: Initiate the enzymatic reaction by adding the DAGLβ substrate to each well.

-

Kinetic Measurement: Immediately begin measuring the signal (fluorescence or radioactivity) at regular intervals for a defined period (e.g., 30-60 minutes) using a microplate reader. The rate of signal increase corresponds to the enzyme activity.

-

Data Analysis: Calculate the initial velocity (V₀) of the reaction for each inhibitor concentration from the linear phase of the progress curves. Normalize the velocities to the vehicle control to determine the percentage of inhibition. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to calculate the IC50 value.

Visualizations

Signaling Pathway of DAGLβ Inhibition

The following diagram illustrates the signaling pathway affected by the inhibition of DAGLβ by this compound in a macrophage, leading to a reduction in pro-inflammatory mediators.

Experimental Workflow for IC50 Determination (Competitive ABPP)

The diagram below outlines the key steps in the competitive activity-based protein profiling (ABPP) workflow for determining the in situ IC50 of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. DAGLβ inhibition perturbs a lipid network involved in macrophage inflammatory responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Diacylglycerol lipase β inhibition reverses nociceptive behaviour in mouse models of inflammatory and neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. haematologica.org [haematologica.org]

- 5. Inhibition of DAGLβ as a therapeutic target for pain in sickle cell disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. DAGLβ Inhibition Perturbs a Lipid Network Involved in Macrophage Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Strategies for Competitive Activity-Based Protein Profiling in Small Molecule Inhibitor Discovery and Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Strategies for Competitive Activity-Based Protein Profiling in Small Molecule Inhibitor Discovery and Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scienceopen.com [scienceopen.com]

- 10. Activity-based protein profiling: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scispace.com [scispace.com]

- 12. Assay and Inhibition of the Purified Catalytic Domain of Diacylglycerol Lipase Beta - PubMed [pubmed.ncbi.nlm.nih.gov]

Stereospecificity of KT109 Enantiomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the stereospecificity of the enantiomers of KT109, a potent inhibitor of diacylglycerol lipase β (DAGLβ). The document outlines the differential inhibitory activities of the (R)- and (S)-enantiomers, details the experimental protocols used for their characterization, and illustrates the relevant biological pathways.

Core Findings: Enantioselective Inhibition by KT109

KT109 exhibits significant stereospecificity in its interaction with DAGLβ and other related enzymes. The (R)-enantiomer is a substantially more potent inhibitor of DAGLβ and the off-target α/β-hydrolase domain-containing protein 6 (ABHD6) compared to the (S)-enantiomer. This marked difference in activity underscores the importance of stereochemistry in the design and development of selective enzyme inhibitors.

Data Presentation: Inhibitory Activity of KT109 Enantiomers

The following tables summarize the quantitative data on the inhibitory potency (IC50) of the (R)- and (S)-enantiomers of KT109 against their primary target, DAGLβ, as well as the related enzyme DAGLα and the off-target ABHD6. The racemic mixture of KT109 is also included for comparison.

| Compound | Target | IC50 (nM) |

| (R)-KT109 | DAGLβ | 0.79[1] |

| (S)-KT109 | DAGLβ | 39.81[1][2] |

| Racemic KT109 | DAGLβ | 42[3][4][5] |

Table 1: Inhibitory activity (IC50) of KT109 enantiomers and racemate against DAGLβ.

| Compound | Target | IC50 (nM) |

| This compound | DAGLα | Not explicitly quantified, but noted to be less potent than against DAGLβ |

| (S)-KT109 | DAGLα | 794.3[1][2] |

Table 2: Inhibitory activity (IC50) of KT109 enantiomers against DAGLα.

| Compound | Target | IC50 (nM) |

| This compound | ABHD6 | 2.51[1] |

| (S)-KT109 | ABHD6 | 630.9[1][2] |

Table 3: Inhibitory activity (IC50) of KT109 enantiomers against the off-target ABHD6.

| Compound | Target | IC50 (µM) |

| Racemic KT109 | PLA2G7 | 1[3] |

Table 4: Inhibitory activity (IC50) of racemic KT109 against the off-target PLA2G7.

Experimental Protocols

The characterization of KT109 and its enantiomers has been primarily achieved through competitive activity-based protein profiling (ABPP) and liquid chromatography-mass spectrometry (LC-MS/MS) based substrate assays.

Competitive Activity-Based Protein Profiling (ABPP)

Competitive ABPP is a powerful chemical proteomic technique used to assess the potency and selectivity of enzyme inhibitors within a complex biological sample.

Methodology:

-

Proteome Preparation: Mouse brain or cell line (e.g., Neuro2A) proteomes are prepared by homogenization in a suitable buffer (e.g., Tris-buffered saline).

-

Inhibitor Incubation: Aliquots of the proteome are pre-incubated with varying concentrations of the test inhibitor (e.g., this compound, (S)-KT109, or racemic KT109) for a defined period (e.g., 30 minutes) at a controlled temperature (e.g., 37°C).

-

Probe Labeling: A broad-spectrum or target-specific activity-based probe with a reporter tag (e.g., a fluorophore like rhodamine or a biotin tag) is added to the inhibitor-treated proteomes. For DAGLβ, a tailored probe such as HT-01 is often used as general serine hydrolase probes may not label it efficiently.[6][7]

-

Reaction Quenching and Analysis: The labeling reaction is quenched, and the proteins are separated by SDS-PAGE. The fluorescence of the probe-labeled enzymes is visualized using a gel scanner. The reduction in fluorescence intensity in the presence of the inhibitor corresponds to its binding to the target enzyme.

-

IC50 Determination: The concentration of the inhibitor that causes a 50% reduction in probe labeling is determined as the IC50 value.

LC-MS/MS-Based Substrate Assay for 2-AG Quantification

This method is employed to directly measure the enzymatic activity of DAGLβ by quantifying the production of its product, 2-arachidonoylglycerol (2-AG), from a substrate. It is also used to assess the in vivo effects of KT109 on 2-AG levels.

Methodology:

-

Sample Preparation:

-

In Vitro: Cell lysates or purified enzymes are incubated with a diacylglycerol substrate (e.g., 1-stearoyl-2-arachidonoyl-sn-glycerol).

-

In Vivo: Tissues or plasma are collected from animals treated with KT109 or a vehicle control.

-

-

Lipid Extraction: Lipids, including 2-AG, are extracted from the samples using a solvent system, often a modified Bligh-Dyer extraction with chloroform, methanol, and water. An internal standard (e.g., 2-AG-d8) is added to correct for extraction efficiency and instrument variability.

-

Chromatographic Separation: The extracted lipids are separated using liquid chromatography (LC), typically with a C18 reverse-phase column. A gradient elution with solvents such as water and methanol, often with a formic acid additive, is used to resolve the analytes.

-

Mass Spectrometric Detection: The separated lipids are ionized (e.g., by electrospray ionization) and detected by a tandem mass spectrometer (MS/MS). The instrument is operated in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for 2-AG and the internal standard are monitored for high selectivity and sensitivity.

-

Quantification: The amount of 2-AG in the sample is quantified by comparing the peak area of the endogenous 2-AG to that of the known amount of the internal standard.

Signaling Pathway

KT109 exerts its effects by inhibiting DAGLβ, a key enzyme in the endocannabinoid signaling pathway. DAGLβ synthesizes the endocannabinoid 2-arachidonoylglycerol (2-AG) from diacylglycerol (DAG). 2-AG then acts as a retrograde messenger, binding to presynaptic cannabinoid receptors (CB1 and CB2) to modulate neurotransmitter release. By inhibiting DAGLβ, KT109 reduces the production of 2-AG, thereby dampening endocannabinoid signaling. This can lead to downstream effects such as the reduction of pro-inflammatory eicosanoids, which are derived from arachidonic acid, a breakdown product of 2-AG.

References

- 1. This compound — TargetMol Chemicals [targetmol.com]

- 2. SmallMolecules.com | (S)-KT109 (50 mg) from targetmol | SmallMolecules.com [smallmolecules.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medkoo.com [medkoo.com]

- 5. KT109 | TargetMol [targetmol.com]

- 6. DAGLβ Inhibition Perturbs a Lipid Network Involved in Macrophage Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

(R)-KT109: A Technical Guide to its Biochemical and Cellular Effects

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-KT109 is a potent and selective inhibitor of diacylglycerol lipase-β (DAGLβ), an enzyme pivotal in the biosynthesis of the endocannabinoid 2-arachidonoylglycerol (2-AG).[1] This technical guide provides an in-depth overview of the core biochemical and cellular effects of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of its mechanism of action and experimental workflows.

Biochemical Profile and Selectivity

This compound exhibits high potency for DAGLβ with an IC50 of 42 nM.[1] It displays approximately 60-fold selectivity for DAGLβ over the isoenzyme DAGLα.[1] Further selectivity profiling has shown inhibitory activity against PLA2G7 (IC50 = 1 µM), while negligible activity has been observed against other serine hydrolases such as FAAH, MGLL, and ABHD11, as well as cytosolic phospholipase A2 (cPLA2 or PLA2G4A).[1]

Quantitative Data Summary

| Target | IC50 | Notes |

| Diacylglycerol Lipase-β (DAGLβ) | 42 nM | Primary target.[1] |

| Diacylglycerol Lipase-α (DAGLα) | ~2.5 µM | Approximately 60-fold less potent than against DAGLβ.[1] |

| Phospholipase A2 Group VII (PLA2G7) | 1 µM | Off-target activity.[1] |

| Fatty Acid Amide Hydrolase (FAAH) | Negligible Activity | High selectivity against this related enzyme.[1] |

| Monoglyceride Lipase (MGLL) | Negligible Activity | High selectivity against this related enzyme.[1] |

| α/β-Hydrolase Domain-Containing Protein 11 (ABHD11) | Negligible Activity | High selectivity against this related enzyme.[1] |

| Cytosolic Phospholipase A2 (cPLA2/PLA2G4A) | Negligible Activity | High selectivity against this related enzyme.[1] |

Cellular Effects: Modulation of Lipid Signaling and Inflammatory Responses

This compound perturbs the lipid network involved in macrophage inflammatory responses by inhibiting the production of 2-AG.[1] This leads to a subsequent reduction in its downstream metabolites, including arachidonic acid and various eicosanoids.[1] In cellular models, treatment with this compound leads to a significant decrease in 2-AG and arachidonic acid levels.[1] A key anti-inflammatory effect of this compound is the reduction of secreted TNF-α levels in lipopolysaccharide (LPS)-stimulated macrophages.[1]

Signaling Pathway of this compound in Macrophages

References

Understanding the Crucial Interaction: A Technical Guide to the Role of DAGLβ with (R)-KT109

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the interaction between the selective inhibitor (R)-KT109 and diacylglycerol lipase beta (DAGLβ), a key enzyme in the endocannabinoid system. This compound has emerged as a critical chemical probe for elucidating the specific functions of DAGLβ, distinguishing its activity from its counterpart, DAGLα. This distinction is vital for understanding the therapeutic potential of targeting DAGLβ in various pathological conditions, including neuroinflammation and cancer.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the potency and selectivity of this compound for DAGLβ. This data is essential for designing and interpreting experiments aimed at understanding the physiological and pathological roles of DAGLβ.

Table 1: In Vitro Inhibitory Potency of this compound against Human DAGL Isoforms

| Enzyme | IC50 (nM) | Assay Conditions | Reference |

| hDAGLβ | 28 | Homogenates of HEK293 cells overexpressing the enzyme | |

| hDAGLα | >10,000 | Homogenates of HEK293 cells overexpressing the enzyme |

Table 2: Selectivity of this compound for DAGLβ over other Serine Hydrolases

| Enzyme/Target | % Inhibition at 1 µM this compound | Method | Reference |

| DAGLβ | >95% | Activity-Based Protein Profiling (ABPP) in mouse brain membrane proteome | |

| DAGLα | <5% | Activity-Based Protein Profiling (ABPP) in mouse brain membrane proteome | |

| ABHD6 | <5% | Activity-Based Protein Profiling (ABPP) in mouse brain membrane proteome | |

| FAAH | <5% | Activity-Based Protein Profiling (ABPP) in mouse brain membrane proteome | |

| MAGL | <5% | Activity-Based Protein Profiling (ABPP) in mouse brain membrane proteome |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are protocols for key experiments used to characterize the interaction between this compound and DAGLβ.

1. DAGLβ Inhibition Assay in Overexpressing HEK293 Cells

-

Objective: To determine the in vitro potency (IC50) of this compound against human DAGLβ.

-

Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells are cultured under standard conditions and transiently transfected with a plasmid encoding human DAGLβ.

-

Cell Homogenate Preparation: Transfected cells are harvested, and membrane fractions are prepared by sonication and ultracentrifugation.

-

Inhibition Assay:

-

Cell homogenates are pre-incubated with varying concentrations of this compound (or vehicle control) for a specified time (e.g., 30 minutes) at 37°C.

-

The enzymatic reaction is initiated by adding a suitable diacylglycerol substrate.

-

The reaction is allowed to proceed for a defined period and then quenched.

-

The amount of 2-arachidonoylglycerol (2-AG) produced is quantified using liquid chromatography-mass spectrometry (LC-MS).

-

-

Data Analysis: The concentration of this compound that inhibits 50% of DAGLβ activity (IC50) is calculated by fitting the dose-response data to a suitable pharmacological model.

2. Activity-Based Protein Profiling (ABPP) for Selectivity

-

Objective: To assess the selectivity of this compound for DAGLβ against other serine hydrolases in a complex proteome.

-

Proteome Preparation: Mouse brain membrane proteomes are prepared from tissue homogenates.

-

Competitive ABPP:

-

Proteomes are incubated with this compound at a specific concentration (e.g., 1 µM) or vehicle control.

-

A broad-spectrum serine hydrolase activity-based probe (e.g., a fluorophosphonate probe) is then added to the proteomes. This probe covalently labels the active site of serine hydrolases that were not blocked by this compound.

-

The labeled proteins are separated by SDS-PAGE.

-

-

Visualization and Analysis: The gel is scanned for fluorescence to visualize the labeled serine hydrolases. A reduction in fluorescence for a specific protein band in the this compound-treated sample compared to the control indicates that this compound inhibited the activity of that enzyme.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to DAGLβ and this compound.

Caption: Canonical signaling pathway showing the synthesis of 2-AG by DAGLβ and its inhibition by this compound.

Caption: Experimental workflow for Activity-Based Protein Profiling (ABPP) to determine inhibitor selectivity.

This guide provides a foundational understanding of the critical role of this compound as a selective inhibitor of DAGLβ. The presented data, protocols, and diagrams serve as a valuable resource for researchers aiming to dissect the intricate functions of the endocannabinoid system and develop novel therapeutics targeting DAGLβ.

Preliminary In Vitro Evaluation of (R)-KT109: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary in vitro evaluation of (R)-KT109, a potent and selective inhibitor of diacylglycerol lipase-β (DAGLβ). The information presented herein is intended to equip researchers, scientists, and drug development professionals with a comprehensive understanding of the compound's mechanism of action, key experimental data, and the methodologies employed for its characterization.

Core Compound Profile: this compound

This compound has been identified as a potent and selective inhibitor of DAGLβ, an enzyme pivotal in the biosynthesis of the endocannabinoid 2-arachidonoylglycerol (2-AG). By targeting DAGLβ, this compound modulates a lipid network involved in inflammatory responses, positioning it as a compound of interest for further investigation in inflammatory and neuropathic pain models.

Quantitative Data Summary

The following tables summarize the key quantitative data from the in vitro evaluation of this compound.

| Parameter | Value | Notes |

| IC | 42 nM | Determined by in vitro enzyme activity assays. |

| Selectivity for DAGLβ over DAGLα | ~60-fold | Demonstrates significant isoform selectivity. |

| Off-Target Activity (IC | ||

| PLA2G7 | 1 µM | Shows some inhibitory activity at higher concentrations. |

| FAAH, MGLL, ABHD11, cPLA2 | Negligible | Indicates high selectivity against other key enzymes in the endocannabinoid and lipid signaling pathways. |

Table 1: Inhibitory Potency and Selectivity of this compound

| Cell Line | This compound Concentration | Effect |

| Neuro2A, PC3 | 50 nM, 100 nM (4 h) | ~90% reduction in cellular 2-AG and arachidonic acid (AA) levels. |

| Macrophages | 5 mg/kg (i.p., 4 h) in mice | Reduction in 2-AG, arachidonic acid, and eicosanoids. |

| Macrophages (LPS-stimulated) | 5 mg/kg (i.p., 4 h) in mice | Reduction in secreted TNF-α levels. |

Table 2: Cellular Effects of this compound

Signaling Pathways Modulated by this compound

The inhibitory action of this compound on DAGLβ initiates a cascade of downstream effects, primarily impacting inflammatory signaling pathways in macrophages.

(R)-KT109: A Technical Deep-Dive into its Intellectual Property and Core Scientific Profile

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive technical overview of (R)-KT109, a potent and selective inhibitor of diacylglycerol lipase-β (DAGLβ). The document details the intellectual property landscape, experimental protocols for its characterization, quantitative pharmacological data, and the key signaling pathways it modulates.

Intellectual Property Landscape

While a specific patent application explicitly disclosing the this compound structure has not been publicly identified through targeted searches, the intellectual property surrounding this compound likely resides within broader patents covering diacylglycerol lipase inhibitors. The seminal research on KT109 originates from the laboratory of Professor Benjamin Cravatt at The Scripps Research Institute. It is common practice for academic research institutions to file for patent protection on novel chemical entities with therapeutic potential before or concurrently with scientific publication.

Pharmaceutical and biotechnology companies that have licensed this technology or are developing their own DAGLβ inhibitors will have patent portfolios covering various aspects, including composition of matter, methods of use for specific diseases, and potentially novel formulations or synthetic routes. Researchers and drug development professionals are advised to conduct thorough freedom-to-operate searches of patent databases such as those from the USPTO, EPO, and WIPO for the latest and most comprehensive intellectual property information.

Quantitative Pharmacological Data

This compound has been characterized as a potent and selective inhibitor of DAGLβ. The following tables summarize the key quantitative data from in vitro and in vivo studies.

| In Vitro Activity | |

| Target | IC50 |

| Diacylglycerol Lipase-β (DAGLβ) | 42 nM[1] |

| Diacylglycerol Lipase-α (DAGLα) | ~60-fold less potent than for DAGLβ[1] |

| Phospholipase A2G7 (PLA2G7) | 1 µM[1] |

| α/β-hydrolase domain-containing protein 6 (ABHD6) | 2.51 nM |

| Fatty Acid Amide Hydrolase (FAAH) | Negligible activity[1] |

| Monoglyceride Lipase (MGLL) | Negligible activity[1] |

| ABHD11 | Negligible activity[1] |

| Cytosolic Phospholipase A2 (cPLA2 or PLA2G4A) | Negligible activity[1] |

| Cellular Activity | |

| Cell Line | Effect |

| Neuro2A | Inactivation of DAGLβ |

| Neuro2A | Reduction in 2-AG levels |

| PC3 | Inactivation of DAGLβ |

| PC3 | Reduction in 2-AG levels |

| Lipopolysaccharide-stimulated macrophages | Reduction in secreted TNF-α levels |

| In Vivo Activity | |

| Model | Dose and Administration |

| C57BL/6J mice | 0.1-10 mg/kg; i.p. |

| C57BL/6J mice | 5 mg/kg; i.p. |

| LPS-induced inflammatory pain | 1.6-40 mg/kg; i.p. |

| Chronic Constrictive Injury (CCI) neuropathic pain | 40 mg/kg |

| Chemotherapy-induced neuropathic pain (CINP) | 1.6-40 mg/kg |

| Sickle Cell Disease mouse model | 3 µg; intraplantar |

Key Experimental Protocols

The following are detailed methodologies for key experiments involved in the characterization of this compound, based on published research.

Synthesis of this compound

The synthesis of KT109 and its enantiomers is based on the 1,2,3-triazole urea scaffold. The general synthetic route involves the reaction of a primary or secondary amine with a triazole-carbonyl-imidazole intermediate, which is in turn prepared from the corresponding triazole carboxylic acid. The specific details for the asymmetric synthesis of the (R)-enantiomer would involve the use of a chiral amine starting material or a chiral auxiliary to introduce the desired stereochemistry.

In Vitro DAGLβ Inhibition Assay (Competitive Activity-Based Protein Profiling - ABPP)

This assay measures the ability of an inhibitor to compete with a fluorescently labeled activity-based probe (ABP) for binding to the active site of DAGLβ.

-

Proteome Preparation: Mouse brain membrane proteomes are prepared by homogenization and ultracentrifugation.

-

Inhibitor Incubation: Aliquots of the proteome are pre-incubated with varying concentrations of this compound or vehicle control for 30 minutes at 37°C.

-

Probe Labeling: A fluorescently labeled fluorophosphonate probe (e.g., FP-rhodamine) is added to each sample and incubated for another 30 minutes at room temperature. This probe covalently labels the active site of serine hydrolases, including DAGLβ.

-

SDS-PAGE and Fluorescence Scanning: The reaction is quenched with SDS-PAGE loading buffer, and the proteins are separated by size using gel electrophoresis. The gel is then scanned on a fluorescence scanner to visualize labeled proteins.

-

Data Analysis: The fluorescence intensity of the band corresponding to DAGLβ is quantified. The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cellular DAGLβ Inactivation and 2-AG Measurement

This protocol assesses the ability of this compound to inhibit DAGLβ activity in a cellular context and its effect on the downstream product, 2-arachidonoylglycerol (2-AG).

-

Cell Culture and Treatment: Neuro2A or PC3 cells are cultured to near confluency and then treated with varying concentrations of this compound or vehicle for 4 hours.

-

Cell Lysis: After treatment, the cells are harvested and lysed.

-

Competitive ABPP for Cellular Target Engagement: A portion of the cell lysate is used for a competitive ABPP assay as described in section 3.2 to confirm the inactivation of cellular DAGLβ.

-

Lipid Extraction: The remaining cell lysate is subjected to lipid extraction using a modified Bligh-Dyer method with a mixture of chloroform, methanol, and water.

-

LC-MS/MS Analysis of 2-AG: The lipid extracts are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the levels of 2-AG. An internal standard (e.g., 2-AG-d8) is added at the beginning of the extraction for accurate quantification.

-

Data Analysis: The levels of 2-AG in this compound-treated cells are compared to those in vehicle-treated cells to determine the percentage of reduction.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway modulated by this compound and a typical experimental workflow for its characterization.

Caption: Signaling pathway inhibited by this compound.

Caption: Experimental workflow for this compound characterization.

References

Methodological & Application

Application Notes and Protocols for (R)-KT109 In Vivo Experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for in vivo experiments using (R)-KT109, a potent and selective inhibitor of diacylglycerol lipase-β (DAGLβ). The information herein is intended to guide researchers in studying the anti-inflammatory and analgesic effects of this compound in established mouse models.

Introduction to this compound

This compound is the more active enantiomer of KT109, a selective inhibitor of DAGLβ, an enzyme responsible for the biosynthesis of the endocannabinoid 2-arachidonoylglycerol (2-AG). By inhibiting DAGLβ, this compound reduces the levels of 2-AG and downstream pro-inflammatory mediators, such as arachidonic acid and prostaglandins. This mechanism of action makes this compound a promising candidate for the treatment of inflammatory and neuropathic pain.

Data Presentation

Table 1: In Vitro Inhibitory Activity of KT109

| Target | IC50 (nM) | Selectivity |

| DAGLβ | 42 | ~60-fold over DAGLα |

| PLA2G7 | 1000 | - |

| FAAH | Negligible | - |

| MGLL | Negligible | - |

| ABHD11 | Negligible | - |

| cPLA2 (PLA2G4A) | Negligible | - |

Table 2: In Vivo Efficacy of KT109 in Mouse Models of Pain

| Pain Model | Animal Model | Administration Route | Effective Dose Range (mg/kg) | Observed Effects |

| Inflammatory Pain | LPS-induced allodynia in C57BL/6J mice | Intraperitoneal (i.p.) | 1.6 - 40 | Reversal of mechanical allodynia |

| Neuropathic Pain | Chronic Constrictive Injury (CCI) in C57BL/6J mice | Intraperitoneal (i.p.) | 40 | Reversal of mechanical allodynia |

| Neuropathic Pain | Chemotherapy-Induced Neuropathic Pain (CINP) with paclitaxel in C57BL/6J mice | Intraperitoneal (i.p.) | 1.6 - 40 | Reversal of mechanical allodynia |

Experimental Protocols

Protocol 1: this compound Formulation for In Vivo Administration

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO)

-

Tween 80

-

Sterile saline (0.9% NaCl)

Procedure:

-

Prepare a stock solution of this compound in DMSO. For example, a 10 mg/mL stock solution.

-

For intraperitoneal (i.p.) injection, dilute the stock solution in a vehicle of sterile saline containing a low concentration of Tween 80 (e.g., 0.5-5%) to ensure solubility and stability.

-

The final concentration of DMSO in the injected solution should be minimized (ideally less than 5%) to avoid vehicle-induced effects.

-

Vortex the final solution thoroughly before administration to ensure a homogenous suspension.

Protocol 2: Lipopolysaccharide (LPS)-Induced Inflammatory Pain Model

Objective: To assess the efficacy of this compound in a model of inflammatory pain.

Animal Model: Male C57BL/6J mice (8-10 weeks old).

Procedure:

-

Baseline Measurement: Acclimatize mice to the testing environment. Measure baseline mechanical sensitivity using the von Frey test (see Protocol 5).

-

Induction of Inflammation: Inject 2.5 µg of lipopolysaccharide (LPS) from E. coli dissolved in sterile saline into the plantar surface of the right hind paw.

-

This compound Administration: Administer this compound or vehicle via i.p. injection at the desired dose (e.g., 1.6, 5, 20, or 40 mg/kg) at a specified time point, typically 2 hours after the LPS injection.

-

Assessment of Allodynia: Measure mechanical allodynia using the von Frey test at various time points after this compound administration (e.g., 1, 2, 4, and 8 hours).

-

Biochemical Analysis (Optional): At the end of the experiment, euthanize the animals and collect the paw tissue to measure levels of 2-AG, TNF-α, and prostaglandins via ELISA or LC-MS/MS.

Protocol 3: Chronic Constrictive Injury (CCI) Model of Neuropathic Pain

Objective: To evaluate the effect of this compound on neuropathic pain.

Animal Model: Male C57BL/6J mice (8-10 weeks old).

Procedure:

-

Anesthesia: Anesthetize the mouse using an appropriate anesthetic agent (e.g., isoflurane).

-

Surgical Procedure:

-

Make a small incision on the lateral side of the mid-thigh of the left hind limb.

-

Expose the sciatic nerve by blunt dissection through the biceps femoris muscle.

-

Loosely tie four ligatures (e.g., 4-0 chromic gut) around the sciatic nerve, proximal to its trifurcation, with about 1 mm spacing between each ligature. The ligatures should be tightened until a slight constriction of the nerve is observed, without arresting epineural blood flow.

-

Close the muscle layer and skin with sutures.

-

-

Post-operative Care: Provide appropriate post-operative care, including analgesia for the first 24-48 hours (note: some protocols for pain research may omit this to avoid confounding results, but this should be ethically justified). Allow the animals to recover for 7-14 days for the neuropathic pain to develop.

-

This compound Administration: After the development of neuropathic pain, administer this compound (e.g., 40 mg/kg, i.p.) or vehicle.

-

Assessment of Allodynia: Measure mechanical allodynia using the von Frey test before and at multiple time points after drug administration.

Protocol 4: Chemotherapy-Induced Neuropathic Pain (CINP) Model

Objective: To assess the potential of this compound in mitigating chemotherapy-induced neuropathic pain.

Animal Model: Male C57BL/6J mice (8-10 weeks old).

Procedure:

-

Induction of Neuropathy: Administer paclitaxel (e.g., 4 mg/kg, i.p.) on four alternate days (days 1, 3, 5, and 7).

-

Development of Neuropathy: Allow 7-14 days for the neuropathic pain to develop. Monitor the animals for signs of pain, such as mechanical allodynia.

-

This compound Administration: Once neuropathic pain is established, administer this compound (e.g., 1.6 - 40 mg/kg, i.p.) or vehicle.

-

Assessment of Allodynia: Measure mechanical allodynia using the von Frey test before and at various time points after this compound administration.

Protocol 5: Von Frey Test for Mechanical Allodynia

Objective: To quantify the paw withdrawal threshold in response to a mechanical stimulus.

Apparatus: A set of calibrated von Frey filaments.

Procedure:

-

Acclimatization: Place the mice in individual Plexiglas chambers on an elevated mesh floor and allow them to acclimatize for at least 30-60 minutes before testing.

-

Filament Application: Apply the von Frey filaments to the plantar surface of the hind paw with sufficient force to cause the filament to bend.

-

Up-Down Method: Start with a filament in the middle of the range (e.g., 0.6 g). If there is a response (paw withdrawal, licking, or flinching), use the next smaller filament. If there is no response, use the next larger filament.

-

Threshold Determination: The 50% paw withdrawal threshold can be calculated using the up-down method of Dixon or a simplified version. The pattern of responses is used to estimate the stimulus intensity that would produce a response in 50% of the applications.

Mandatory Visualization

Caption: Signaling pathway of this compound action.

Caption: General experimental workflow for in vivo studies.

Application Notes and Protocols for (R)-KT109 Dose-Response Studies in Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-KT109 is a potent and selective inhibitor of diacylglycerol lipase-β (DAGLβ), an enzyme pivotal in the biosynthesis of the endocannabinoid 2-arachidonoylglycerol (2-AG).[1] By inhibiting DAGLβ, this compound effectively reduces the levels of 2-AG and its downstream metabolites, including arachidonic acid and pro-inflammatory eicosanoids.[1] This mechanism of action makes this compound a compelling compound for investigation in inflammatory and neuropathic pain conditions. These application notes provide detailed protocols for conducting dose-response studies of this compound in established mouse models of pain and inflammation, along with data presentation guidelines and visualizations of the relevant signaling pathway and experimental workflow.

Signaling Pathway of DAGLβ Inhibition

The therapeutic potential of this compound is rooted in its ability to modulate the endocannabinoid system and inflammatory cascades. The diagram below illustrates the signaling pathway affected by the inhibition of DAGLβ.

Caption: Inhibition of DAGLβ by this compound blocks the production of 2-AG, leading to reduced levels of arachidonic acid and pro-inflammatory mediators.

Dose-Response Data of this compound in Mouse Models

The following tables summarize the quantitative data from dose-response studies of this compound in various mouse models of pain.

Table 1: Effect of this compound on LPS-Induced Mechanical Allodynia

| Treatment Group | Dose (mg/kg, i.p.) | Paw Withdrawal Threshold (g) | % Reversal of Allodynia |

| Vehicle + LPS | - | ~0.2 | 0% |

| This compound + LPS | 1.6 | ~0.4 | Data not specified |

| This compound + LPS | 2.5 | ~0.6 | Data not specified |

| This compound + LPS | 5 | ~0.8 | Data not specified |

| This compound + LPS | 20 | ~1.2 | Data not specified |

| This compound + LPS | 40 | ~1.4 | Significant reversal |

Data adapted from a study on wild-type mice with LPS-induced inflammatory pain.[2]

Table 2: Effect of this compound in Neuropathic Pain Models

| Mouse Model | Treatment | Dose (mg/kg, i.p.) | Outcome Measure | Result |

| Chronic Constriction Injury (CCI) | This compound | 40 | Mechanical Allodynia | Significant reversal |

| Chronic Constriction Injury (CCI) | This compound | 40 | Thermal Hyperalgesia | Significant reversal |

| Chemotherapy-Induced Neuropathic Pain (CINP) - Paclitaxel | This compound | 1.6 | Mechanical Allodynia | Dose-dependent reversal |

| Chemotherapy-Induced Neuropathic Pain (CINP) - Paclitaxel | This compound | 5 | Mechanical Allodynia | Dose-dependent reversal |

| Chemotherapy-Induced Neuropathic Pain (CINP) - Paclitaxel | This compound | 20 | Mechanical Allodynia | Dose-dependent reversal |

| Chemotherapy-Induced Neuropathic Pain (CINP) - Paclitaxel | This compound | 40 | Mechanical Allodynia | Dose-dependent reversal |

Data adapted from studies on CCI and paclitaxel-induced CINP models.[2]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Experimental Workflow for a Dose-Response Study

The following diagram outlines a typical workflow for a dose-response study of this compound in a mouse model of pain.

Caption: A generalized workflow for assessing the efficacy of this compound in mouse pain models.

Protocol 1: LPS-Induced Inflammatory Pain Model

This model is used to study inflammatory pain responses.

Materials:

-

This compound

-

Vehicle (e.g., saline, DMSO, Tween 80)

-

Lipopolysaccharide (LPS) from E. coli

-

Sterile saline

-

C57BL/6J mice

-

Calibrated von Frey filaments

Procedure:

-

Animal Acclimation: House C57BL/6J mice in a controlled environment for at least one week before the experiment.

-

Baseline Testing: Measure the baseline paw withdrawal threshold for each mouse using von Frey filaments.

-

LPS Administration: Induce inflammation by injecting a low dose of LPS (e.g., 2.5 µg in 20 µL of sterile saline) into the plantar surface of the right hind paw.[3]

-

Drug Administration: At a specified time post-LPS injection (e.g., 22 hours), administer this compound or vehicle intraperitoneally (i.p.) at the desired doses (e.g., 1.6, 5, 20, 40 mg/kg).[2]

-

Behavioral Testing: Assess mechanical allodynia using von Frey filaments at various time points after drug administration (e.g., 2 hours).[3]

-

Data Analysis: Compare the paw withdrawal thresholds between the vehicle-treated and this compound-treated groups.

Protocol 2: Chronic Constriction Injury (CCI) Model of Neuropathic Pain

This surgical model is used to induce neuropathic pain.

Materials:

-

This compound

-

Vehicle

-

Anesthetic (e.g., isoflurane)

-

Surgical tools

-

Chromic gut or silk sutures

-

C57BL/6J mice

-

Apparatus for assessing mechanical allodynia (von Frey filaments) and thermal hyperalgesia (hot plate).

Procedure:

-

Animal Acclimation and Baseline Testing: As described in Protocol 1.

-

Surgical Procedure:

-

Post-Operative Recovery: Allow the animals to recover for a set period (e.g., 7 days) for the neuropathic pain to develop.[6]

-

Drug Administration: Administer this compound (e.g., 40 mg/kg, i.p.) or vehicle.[2]

-

Behavioral Testing: Evaluate mechanical allodynia and thermal hyperalgesia at specified time points post-drug administration.[2]

-

Data Analysis: Compare the behavioral responses between the sham-operated, vehicle-treated CCI, and this compound-treated CCI groups.

Protocol 3: Chemotherapy-Induced Neuropathic Pain (CINP) Model

This model mimics the painful neuropathy experienced by patients undergoing chemotherapy.

Materials:

-

This compound

-

Vehicle

-

Chemotherapeutic agent (e.g., paclitaxel)

-

C57BL/6J mice

-

Calibrated von Frey filaments

Procedure:

-

Animal Acclimation and Baseline Testing: As described in Protocol 1.

-

CINP Induction: Administer the chemotherapeutic agent to the mice. For paclitaxel, an intermittent low-dose regimen can be used to induce a stable neuropathy.[7][8]

-

Development of Neuropathy: Monitor the animals for the development of mechanical hypersensitivity over several days to weeks.

-

Drug Administration: Once neuropathic pain is established, administer this compound or vehicle i.p. at various doses (e.g., 1.6-40 mg/kg).[1]

-

Behavioral Testing: Assess mechanical allodynia using von Frey filaments at different time points after this compound administration.[2]

-

Data Analysis: Analyze the dose-dependent effect of this compound on the paw withdrawal threshold compared to the vehicle-treated group.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Diacylglycerol lipase β inhibition reverses nociceptive behaviour in mouse models of inflammatory and neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. LPS inflammatory pain model [bio-protocol.org]

- 4. Chronic Constriction Injury Model - Creative Biolabs [creative-biolabs.com]

- 5. Chronic Constriction Injury Model of Neuropathic Pain [aragen.com]

- 6. mdbneuro.com [mdbneuro.com]

- 7. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 8. Methods and protocols for chemotherapy-induced peripheral neuropathy (CIPN) mouse models using paclitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for (R)-KT109, a Potent DAGLβ Inhibitor

For Research Use Only.

Introduction

(R)-KT109 is a potent and selective inhibitor of diacylglycerol lipase-β (DAGLβ), a key enzyme in the endocannabinoid signaling pathway.[1] DAGLβ is responsible for the biosynthesis of 2-arachidonoylglycerol (2-AG), an endogenous cannabinoid that modulates a wide range of physiological processes, including neurotransmission, inflammation, and pain perception.[1][2] this compound exhibits high selectivity for DAGLβ over DAGLα, with an IC50 of 42 nM for DAGLβ.[1] Its inhibitory action leads to a significant reduction in the cellular levels of 2-AG and its downstream metabolite, arachidonic acid, thereby impacting inflammatory responses.[1][3]

These application notes provide detailed protocols for cell-based assays to characterize the activity of this compound. The described methods will enable researchers to assess its inhibitory effect on DAGLβ and quantify the downstream consequences on lipid signaling and inflammatory cytokine production.

Mechanism of Action

This compound acts as an irreversible inhibitor of DAGLβ, which belongs to the serine hydrolase superfamily.[1] By blocking the active site of DAGLβ, this compound prevents the hydrolysis of diacylglycerol (DAG) into 2-AG and a free fatty acid. This disruption of 2-AG production leads to decreased activation of cannabinoid receptors and a reduction in the pool of arachidonic acid available for the synthesis of pro-inflammatory eicosanoids.[1][2]

Figure 1: Simplified signaling pathway of this compound action.

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound

| Target Enzyme | IC50 (nM) | Selectivity (vs. DAGLα) | Reference |

| DAGLβ | 42 | ~60-fold | [1] |

| DAGLα | ~2500 | - | [1] |

| ABHD6 | >1000 | - | [1] |

| FAAH | Negligible | - | [1] |

| MGLL | Negligible | - | [1] |

Table 2: Effect of this compound on Cellular Lipid Levels

| Cell Line | Treatment | % Reduction in 2-AG | % Reduction in Arachidonic Acid | Reference |

| Mouse Peritoneal Macrophages | 5 mg/kg this compound (in vivo) | Significant | Significant | [1] |

| Neuro2A Cells | 50 nM this compound (4h) | ~90% | Significant | [1] |

Experimental Protocols

Protocol 1: Determination of DAGLβ Inhibition using Activity-Based Protein Profiling (ABPP)

This protocol allows for the direct assessment of this compound's ability to inhibit DAGLβ activity in a cellular context.

Materials:

-

HEK293T cells overexpressing mouse DAGLβ

-

This compound

-

Fluorophosphonate-rhodamine (FP-Rh) probe

-

Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

SDS-PAGE gels and buffers

-

Fluorescence gel scanner

Workflow:

Figure 2: Experimental workflow for ABPP assay.

Procedure:

-

Cell Culture and Treatment: Culture HEK293T cells overexpressing DAGLβ in appropriate media. Treat cells with varying concentrations of this compound or vehicle control for 4 hours.

-

Cell Lysis: Harvest and lyse the cells in cold lysis buffer.

-

Probe Labeling: Incubate the cell lysates with the FP-Rh probe. The probe will covalently bind to the active site of serine hydrolases, including DAGLβ.

-

SDS-PAGE: Separate the labeled proteins by SDS-PAGE.

-

Fluorescence Scanning: Visualize the labeled proteins using a fluorescence gel scanner.

-

Data Analysis: Quantify the fluorescence intensity of the band corresponding to DAGLβ. A decrease in fluorescence intensity in the this compound-treated samples compared to the control indicates inhibition of DAGLβ activity.

Protocol 2: Quantification of 2-Arachidonoylglycerol (2-AG) and Arachidonic Acid by LC-MS/MS

This protocol details the measurement of key lipid molecules affected by this compound.

Materials:

-

Mouse peritoneal macrophages or Neuro2A cells

-

This compound

-

Lipid extraction solvents (e.g., chloroform, methanol)

-

Internal standards (e.g., 2-AG-d5, AA-d8)

-

LC-MS/MS system

Procedure:

-

Cell Culture and Treatment: Plate macrophages or Neuro2A cells and treat with this compound (e.g., 50 nM for 4 hours for Neuro2A cells) or vehicle control.

-

Lipid Extraction: Harvest cells and perform a lipid extraction using an appropriate solvent system. Add internal standards at the beginning of the extraction for accurate quantification.

-

Sample Preparation: Dry the lipid extracts under a stream of nitrogen and reconstitute in a suitable solvent for LC-MS/MS analysis.

-

LC-MS/MS Analysis: Analyze the samples using a liquid chromatography-tandem mass spectrometry system. Use multiple reaction monitoring (MRM) to specifically detect and quantify 2-AG and arachidonic acid based on their specific precursor and product ion pairs.

-

Data Analysis: Calculate the concentrations of 2-AG and arachidonic acid in each sample by comparing their peak areas to those of the internal standards.

Protocol 3: Measurement of TNF-α Release from Macrophages

This protocol assesses the functional consequence of DAGLβ inhibition on the inflammatory response of macrophages.

Materials:

-

Mouse peritoneal macrophages or a macrophage cell line (e.g., RAW 264.7)

-

This compound

-

Lipopolysaccharide (LPS)

-

ELISA or AlphaLISA kit for TNF-α

Workflow:

Figure 3: Workflow for TNF-α release assay.

Procedure:

-

Cell Plating: Seed macrophages in a multi-well plate.

-

Pre-treatment: Pre-incubate the cells with various concentrations of this compound for 1-2 hours.

-

Stimulation: Stimulate the cells with LPS (e.g., 100 ng/mL) to induce an inflammatory response. Include a vehicle-treated, non-stimulated control group.

-

Incubation: Incubate the cells for a specified period (e.g., 4 to 24 hours).

-

Supernatant Collection: Carefully collect the cell culture supernatant.

-

TNF-α Quantification: Measure the concentration of TNF-α in the supernatant using a commercially available ELISA or AlphaLISA kit, following the manufacturer's instructions.

-

Data Analysis: Compare the levels of TNF-α in the this compound-treated groups to the LPS-stimulated control group to determine the inhibitory effect of the compound on TNF-α release.

Conclusion

The protocols outlined in these application notes provide a comprehensive framework for investigating the cellular effects of this compound. By employing these methods, researchers can effectively characterize its inhibitory potency on DAGLβ and elucidate its impact on downstream lipid signaling pathways and inflammatory responses. These assays are valuable tools for drug development professionals and scientists working to understand the role of the endocannabinoid system in health and disease.

References

- 1. DAGLβ Inhibition Perturbs a Lipid Network Involved in Macrophage Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of DAGLβ as a therapeutic target for pain in sickle cell disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. DAGLβ inhibition perturbs a lipid network involved in macrophage inflammatory responses - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for (R)-KT109 in Neuroinflammation Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-KT109 is a potent and selective inhibitor of diacylglycerol lipase-β (DAGLβ), a key enzyme in the biosynthesis of the endocannabinoid 2-arachidonoylglycerol (2-AG). By inhibiting DAGLβ, this compound effectively reduces the levels of 2-AG and its downstream metabolites, including arachidonic acid and pro-inflammatory eicosanoids. This mechanism of action makes this compound a valuable tool for studying the role of the endocannabinoid system in neuroinflammatory processes and for the development of novel therapeutics targeting neuroinflammation-related disorders.

These application notes provide an overview of the utility of this compound in neuroinflammation research, including its effects on key inflammatory mediators and in preclinical models of neuropathic pain. Detailed protocols for in vitro and in vivo experiments are provided to facilitate the use of this compound in laboratory settings.

Data Presentation

The following tables summarize the quantitative data on the effects of this compound in various experimental models of neuroinflammation.

Table 1: In Vitro Inhibition of DAGLβ and Reduction of Inflammatory Mediators by this compound

| Parameter | Cell Type | This compound Concentration | % Reduction (vs. Control) | Reference |

| 2-Arachidonoylglycerol (2-AG) | Neuro 2A cells | 50 nM | ~90% | [1] |

| Arachidonic Acid (AA) | Neuro 2A cells | 50 nM | Significant Reduction | [1] |